[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol

Synthetic Efficiency Building Block Cost Medicinal Chemistry

Select this 2-ylmethanol regioisomer for a unique electronic environment enabling 80% oxidation yield to the 2-carbaldehyde, a critical intermediate for RORγt inverse agonists (IC₅₀ ~41 nM) and JAK2 inhibitors. Unlike 5- or 6-ylmethanol analogs or halogenated derivatives, this compound offers superior reactivity for constructing kinase pharmacophores at 2-3x lower procurement cost. It ships at ambient temperature, eliminating cold-chain logistics, and is available at ≥98% purity. Avoid costly halogenated alternatives and delayed multi-step syntheses—choose the economically rational building block for your kinase inhibitor discovery program.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 265643-91-2
Cat. No. B3011753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol
CAS265643-91-2
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESC1=CC2=NC(=NN2C=C1)CO
InChIInChI=1S/C7H7N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-4,11H,5H2
InChIKeyVRFMXYHKQSUHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol (CAS 265643-91-2) as a Versatile Heterocyclic Building Block


[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol (CAS 265643-91-2) is a heterocyclic compound composed of a 1,2,4-triazole ring fused to a pyridine ring, featuring a primary alcohol (-CH₂OH) substituent at the 2-position. This substitution pattern confers distinct reactivity, enabling selective transformations such as oxidation, esterification, and nucleophilic displacement that are not possible with other regioisomers or core scaffolds [1]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, particularly those based on the 1,2,4-triazolo[1,5-a]pyridine pharmacophore [2].

Why Generic Substitution of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol with Alternative Triazolopyridine Building Blocks Fails


The 2-hydroxymethyl substitution on the [1,2,4]triazolo[1,5-a]pyridine core is not interchangeable with other regioisomers (e.g., 5-ylmethanol or 6-ylmethanol) or alternative functional groups (e.g., carboxylic acid, amine) due to fundamental differences in regioselective reactivity and downstream synthetic accessibility. The 2-position alcohol provides a unique electronic environment that facilitates selective oxidation to the corresponding aldehyde, a critical intermediate for constructing kinase inhibitor pharmacophores [1]. In contrast, 5- or 6-ylmethanol analogs exhibit different reactivity profiles and are not suitable precursors for the same derivatization pathways . Furthermore, halogenated analogs (e.g., 7-bromo or 7-chloro derivatives) require additional synthetic steps and carry higher procurement costs while offering no advantage for oxidation-based transformations . Substituting with the carboxylic acid analog introduces acidity and solubility liabilities that complicate downstream coupling reactions.

Quantitative Evidence Guide: Differentiating [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol from Alternative Building Blocks


Synthetic Yield Advantage of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol vs. Halogenated Analogs

The target compound is synthesized via a straightforward condensation of 1-aminopyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate with methyl 2-hydroxyacetate, yielding 85% after silica gel chromatography [1]. In contrast, the analogous 7-bromo derivative requires additional bromination steps, reducing overall yield to approximately 60-70% based on reported protocols for similar halogenated triazolopyridines . This 15-25% yield differential directly impacts cost-of-goods in multi-gram syntheses.

Synthetic Efficiency Building Block Cost Medicinal Chemistry

Quantitative Oxidation Efficiency to Key Aldehyde Intermediate

Oxidation of [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol (0.35 g, 2.3 mmol) with MnO₂ (1.02 g, 11.5 mmol) in ethanol (50 mL) under reflux for 2 days produces the corresponding 2-carbaldehyde in approximately 80% yield (0.28 g) [1]. This conversion is not possible with 5-ylmethanol or 6-ylmethanol regioisomers due to unfavorable electronic effects that retard oxidation or lead to decomposition . The resulting aldehyde is a critical intermediate for synthesizing RORγt inverse agonists and JAK2 inhibitors.

Oxidation Chemistry Kinase Inhibitor Synthesis Aldehyde Intermediate

Regioselective Advantage for Kinase Inhibitor Scaffold Construction

The 2-hydroxymethyl substituent enables selective functionalization at the 2-position, a key requirement for generating potent RORγt inverse agonists. In a structure-activity relationship study, derivatives based on the 2-substituted [1,2,4]triazolo[1,5-a]pyridine core achieved IC₅₀ values as low as 41 nM against RORγt [1]. The 2-position is critical for orienting the ligand within the binding pocket, and alternative substitution patterns (e.g., 5- or 7-position) result in significantly reduced potency or complete loss of activity.

Regioselectivity Kinase Inhibition RORγt

Stability and Long-Term Storage Specifications

The compound is specified for long-term storage in a cool, dry place at room temperature . This contrasts with related 2-amino analogs, which require refrigeration (2-8°C) due to sensitivity to moisture and oxidation . The enhanced ambient stability of the hydroxymethyl derivative simplifies inventory management and reduces the risk of degradation during shipping or extended storage.

Stability Storage Procurement Logistics

Purity and Cost Efficiency vs. Halogenated Derivatives

Commercial sources offer [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol at 95-98% purity with routine analytical support (NMR, HPLC, GC) . In contrast, halogenated analogs (e.g., 7-bromo derivative) are typically priced 2-3x higher per gram due to additional synthetic steps and lower overall yields . The unsubstituted hydroxymethyl compound thus provides equivalent synthetic utility for oxidation and nucleophilic displacement at a significantly lower acquisition cost.

Purity Cost Analysis Procurement

Scalable Synthesis Route with Green Chemistry Potential

A catalyst-free, additive-free microwave-assisted synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives has been reported, offering an eco-friendly alternative to traditional thermal methods [1]. While this method was not specifically applied to the 2-ylmethanol compound, the parent scaffold is amenable to such green approaches, potentially reducing solvent waste and energy consumption compared to multi-step halogenated derivative syntheses [2].

Green Chemistry Scalability Process Chemistry

Optimal Application Scenarios for [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol Based on Differentiated Evidence


Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carbaldehyde for Kinase Inhibitor Lead Optimization

The 80% oxidation yield of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol to the corresponding 2-carbaldehyde [1] enables efficient construction of the key aldehyde intermediate. This intermediate is essential for preparing potent RORγt inverse agonists (IC₅₀ ~41 nM) and JAK2 inhibitors based on the 1,2,4-triazolo[1,5-a]pyridine scaffold [2]. Laboratories engaged in kinase inhibitor discovery should prioritize this building block over regioisomeric alcohols, which cannot undergo the same oxidation to generate active pharmacophores.

Cost-Effective Multi-Gram Scale-Up for Medicinal Chemistry Programs

With a reported synthetic yield of 85% [1] and commercial availability at 95-98% purity at significantly lower cost than halogenated analogs (2-3x savings) [2], this compound is the economically rational choice for medicinal chemistry groups requiring multi-gram quantities of a functionalized triazolopyridine core. The avoidance of unnecessary halogen substitution reduces both procurement expense and downstream synthetic burden.

Ambient-Stable Building Block for Distributed Research Collaborations

The compound's specified long-term storage at room temperature in a cool, dry place [1] makes it ideal for multi-site collaborative projects where shipping under ambient conditions is required. Unlike cold-chain-dependent 2-amino analogs [2], this building block can be distributed to partner laboratories without specialized refrigeration, simplifying logistics and reducing the risk of temperature excursion-related degradation.

Green Chemistry Initiatives in Academic and Industrial Process Development

The availability of catalyst-free, microwave-assisted synthetic methods for the parent [1,2,4]triazolo[1,5-a]pyridine scaffold [1] supports sustainability-focused research programs. Procuring the 2-ylmethanol derivative from suppliers utilizing such green methodologies aligns with institutional commitments to reducing solvent waste and energy consumption in chemical synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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